molecular formula C15H22N2O5S B2595264 1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1797342-73-4

1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2595264
CAS RN: 1797342-73-4
M. Wt: 342.41
InChI Key: DYGWBSDGFAXLED-UHFFFAOYSA-N
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Description

The compound “1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of azetidin-3-ylmethanol . It is used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .


Synthesis Analysis

The synthesis of this compound is related to the preparation of azetidin-3-ylmethanol derivatives . The specific synthesis process for this compound is not detailed in the available resources.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures resembling "1-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" have been synthesized and characterized to explore their chemical properties and potential applications. For instance, novel ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized, showcasing the versatility of sulfonic acid derivatives in catalysis and synthesis (Moosavi‐Zare et al., 2013). Such studies underline the importance of understanding the structural features of these compounds, including their spectroscopic properties, to enhance their applicability in various chemical transformations.

Potential Biological Activities

The structural complexity and functional diversity of azetidine and pyrrolidine derivatives have prompted investigations into their biological activities. A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions demonstrated promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015). These findings highlight the potential of azetidine and pyrrolidine derivatives in developing new therapeutic agents against a wide range of infectious diseases.

Synthetic Applications

The structural motifs of azetidines and pyrrolidines have been utilized in synthetic applications to construct complex molecules. Research demonstrates the ring expansion of azetidines to functionalized pyrrolidines, offering a synthetic route to diverse molecules with potential applications in drug development and material science (Durrat et al., 2008). Additionally, the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones showcases the utility of these scaffolds in stereocontrolled synthetic processes (Yang et al., 2015).

Mechanism of Action

This compound acts as a modulator of the CCR6 receptor . CCR6 is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands. The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .

properties

IUPAC Name

1-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c18-13-6-7-14(19)17(13)10-15(20)16-8-12(9-16)23(21,22)11-4-2-1-3-5-11/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGWBSDGFAXLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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